Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
methyl 5-ethyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O3S/c1-3-9-11(13(20)21-2)15-14(22-9)16-12(19)10-7-5-4-6-8(7)17-18-10/h3-6H2,1-2H3,(H,17,18)(H,15,16,19) |
InChI Key |
QPCAOWFFUOWRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of a suitable cyclopentane derivative with hydrazine or its derivatives to form the pyrazole ring.
Coupling of the thiazole and pyrazole rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies suggest that this compound can effectively target specific cancer cell lines, leading to a reduction in cell viability .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial and fungal strains. In a study evaluating its efficacy against common pathogens, the compound demonstrated notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
Agricultural Applications
Pesticidal Properties
Thiazole derivatives are recognized for their pesticidal activities. This compound has been tested for its effectiveness as a pesticide. Field trials have shown that it can reduce pest populations significantly while being less toxic to beneficial insects compared to traditional pesticides .
Plant Growth Regulation
Studies have indicated that certain thiazole compounds can act as plant growth regulators. This compound has been evaluated for its ability to enhance seed germination and root development in various crops. The application of this compound in agricultural settings may lead to improved yields and healthier plants .
Material Science Applications
Polymer Chemistry
This compound is being explored for its potential use in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Preliminary studies suggest that incorporating this compound into polymer matrices can enhance their performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}benzoate
- (2-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-ethyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C14H18N4O3S
- Molecular Weight: 306.38 g/mol
- CAS Number: Not available in the provided sources.
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for various pharmacological activities including antimicrobial and anti-inflammatory effects.
- Cyclopenta[c]pyrazole Moiety : This structure is often associated with neuroprotective and anti-cancer properties.
Antimicrobial Activity
Research has indicated that compounds with thiazole structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The thiazole derivatives have also been linked to anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in cellular models .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. For instance, related pyrazole compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antimicrobial activity .
Study 2: Anti-inflammatory Assessment
In a controlled experiment using human macrophage cells, the compound was shown to reduce the secretion of TNF-alpha by approximately 40% when treated at a concentration of 50 µM. This suggests a significant anti-inflammatory effect .
Study 3: Cancer Cell Proliferation
In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
